6-Bromo-N-methoxy-N-methylnicotinamide

Description

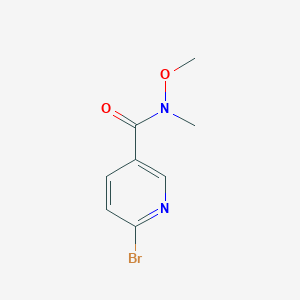

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQNLRKWKBQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-N-methoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-N-methoxy-N-methylnicotinamide, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as a Weinreb amide of 6-bromonicotinic acid, is a key synthetic intermediate. Its structure incorporates two highly valuable functionalities for chemical diversification: a bromopyridine moiety and a Weinreb amide.

The bromopyridine unit serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1][2] The Weinreb amide functionality is a stable and reliable precursor for the synthesis of ketones and aldehydes.[3][4] Unlike more reactive acylating agents, the Weinreb amide's tetrahedral intermediate, stabilized by chelation, prevents over-addition of organometallic reagents, leading to higher yields and cleaner reactions.[3]

This unique combination of reactive sites makes this compound a sought-after building block in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other bioactive compounds.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use and for the development of robust synthetic protocols.

| Property | Value | Source |

| CAS Number | 149806-05-3 | |

| Molecular Formula | C₈H₉BrN₂O₂ | [8] |

| Molecular Weight | 245.07 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Storage | Sealed in a dry environment at 2-8°C | [8] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 6-bromonicotinic acid. The use of a peptide coupling reagent like N,N'-Carbonyldiimidazole (CDI) provides a mild and efficient method for the formation of the Weinreb amide.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Weinreb amide synthesis from carboxylic acids.[10]

Materials:

-

6-Bromonicotinic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM. Add CDI (1.1 eq) portion-wise at room temperature and stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases and the starting material is consumed (monitored by TLC).

-

Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DMF or DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the activated intermediate is fully consumed.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The use of CDI as a coupling agent is advantageous as it avoids the formation of acidic byproducts that can complicate the reaction.

-

The addition of a base like triethylamine is crucial to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the reaction.

-

Performing the addition at 0°C helps to control the initial exothermic reaction.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the sequential or tandem functionalization of its two key reactive sites.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is readily susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[6][7]

Diagram of Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Weinreb Amide Reactivity

Following the modification of the pyridine ring, the Weinreb amide can be readily converted to a ketone by reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[3] This two-step sequence provides a powerful strategy for the synthesis of diverse substituted aryl or heteroaryl ketones, which are common pharmacophores in many drug candidates.

Application in Kinase Inhibitor Synthesis

The 6-substituted nicotinamide scaffold is a privileged structure in the design of kinase inhibitors.[5][6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The substituent introduced at the 6-position via Suzuki coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Spectral Data (Predicted)

-

¹H NMR: Signals corresponding to the pyridine ring protons, the N-methyl protons, and the O-methyl protons are expected. Due to restricted rotation around the amide bond, the N-methyl and O-methyl signals may appear as broad singlets at room temperature.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the N-methyl and O-methyl carbons are anticipated.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the amide (around 1640-1680 cm⁻¹), C-N stretching, and vibrations associated with the bromopyridine ring.[12][13]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[14]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[14]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a strategically important and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate its use in the laboratory and accelerate the discovery of new chemical entities with therapeutic potential.

References

- Indian Journal of Chemistry - Section B. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Kemix Pty Ltd. (n.d.). 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

chemtubeuk. (2012, September 7). Introduction to Weinreb amides. [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Chemsrc. (2025, August 31). 6-Bromo-2-methoxy-N-methylnicotinamide. Retrieved from [Link]

- Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

-

Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

- RSC Advances. (2024, September 16).

- Angewandte Chemie International Edition. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.

-

ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

Shanghai Huanyuan Century Trading Co., Ltd. (2025, September 8). This compound. Retrieved from [Link]

-

Spectroscopy. (2023, March 1). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Retrieved from [Link]

Sources

- 1. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 149806-05-3|this compound|BLD Pharm [bldpharm.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

6-Bromo-N-methoxy-N-methylnicotinamide CAS 149806-05-3

An In-depth Technical Guide to 6-Bromo-N-methoxy-N-methylnicotinamide (CAS 149806-05-3): A Versatile Intermediate for Modern Drug Discovery

Abstract

This compound is a strategically important heterocyclic building block in medicinal chemistry and process development. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its core applications. By featuring two distinct and highly valuable reactive sites—a brominated pyridine ring amenable to cross-coupling and a Weinreb amide stable to organometallics yet poised for ketone synthesis—this molecule offers exceptional versatility. We will explore the causality behind its synthesis and application, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction to a Key Synthetic Building Block

In the landscape of modern drug discovery, pyridine-based scaffolds are of paramount importance, forming the core of numerous approved drugs.[1] The functionalization of these rings is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This compound (CAS 149806-05-3) has emerged as a particularly valuable intermediate due to its dual functionality.

It belongs to a class of compounds known as Weinreb-Nahm amides, which are N-methoxy-N-methylamides of carboxylic acids.[2] This functional group is renowned for its ability to react cleanly with organometallic reagents to produce ketones, arresting the reaction at the ketone stage and preventing the common problem of over-addition to form tertiary alcohols.[2][3] Simultaneously, the bromo-substituent on the pyridine ring serves as a versatile handle for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions.[4] This combination makes the title compound a powerful linchpin in multi-step synthetic campaigns aimed at novel pharmaceutical targets.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below. While empirical data such as melting point and solubility are best confirmed on a lot-specific basis, the following table provides a consolidated overview from available data.

| Property | Value | Source |

| CAS Number | 149806-05-3 | [5] |

| Molecular Formula | C₈H₉BrN₂O₂ | [6] |

| Molecular Weight | 245.07 g/mol | Calculated |

| Appearance | Typically an off-white to yellow solid | [7] |

| Synonyms | 6-Bromo-N,O-dimethylnicotinohydroxamic acid | N/A |

| Classification | Organic Building Block, Bromide, Amide | [8] |

| Analytical Data | NMR, HPLC, and LC-MS data are typically available from commercial suppliers to confirm structure and purity. | [8] |

Synthesis and Characterization

The Strategic Advantage of the Weinreb Amide

The core utility of the Weinreb amide stems from its unique reactivity profile. When a typical organometallic reagent (e.g., Grignard or organolithium) adds to an ester or acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered chelated intermediate with the metal cation (e.g., MgX or Li). This tetrahedral intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup is performed.[2][3] This mechanism effectively protects the product from over-addition, ensuring high yields of the desired ketone.[3]

Recommended Synthetic Protocol: Amide Coupling

The most direct and reliable synthesis of this compound proceeds from commercially available 6-bromonicotinic acid. The key transformation is a robust amide coupling reaction.

Diagram 1: Synthetic Workflow

Experimental Procedure:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-bromonicotinic acid (1.0 eq).

-

Solvent: Suspend the acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration). The choice of DMF can be advantageous if solubility of the starting acid is limited.

-

Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq). The second equivalent of base is crucial to neutralize the hydrochloride salt.

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a suitable peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in portions. Rationale: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxylamine nucleophile.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess coupling reagent. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar and highly polar impurities.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

HPLC: For quantitative purity analysis.

-

Applications in Medicinal Chemistry

Dual Reactivity: A Chemist's Toolkit

The synthetic power of this compound lies in its two orthogonal reactive sites, which can be addressed selectively.

-

C-Br Bond (Position 6): This site is ideal for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. Common transformations include Suzuki (boronic acids/esters), Sonogashira (terminal alkynes), Stille (organostannanes), Buchwald-Hartwig (amines), and cyanation reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.

-

Weinreb Amide (Position 3): This site is a precursor to ketones. It reacts cleanly with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) to form the corresponding ketone after acidic workup. It can also be reduced to the aldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]

Diagram 2: Dual Reactivity and Synthetic Elaboration

This dual reactivity allows for flexible synthetic planning. A medicinal chemist can first perform a cross-coupling reaction to build the core scaffold and then, in a subsequent step, add a key side chain via ketone formation at the Weinreb amide. This modular approach is highly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[9] Adherence to good laboratory practice is required.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[4][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its defining features—a stable yet reactive Weinreb amide and a functional handle for cross-coupling—provide a robust platform for the efficient and modular construction of complex molecules. For researchers in pharmaceutical and agrochemical development, a thorough understanding of this intermediate's properties and reactivity opens the door to innovative synthetic strategies and accelerates the discovery of new lead compounds.

References

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Kemix Pty Ltd. (n.d.). 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 149806-05-3 [amp.chemicalbook.com]

- 6. 2,5-Dibromo-N-methoxy-N-methylnicotinamide | C8H8Br2N2O2 | CID 74891161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 149806-05-3|this compound|BLD Pharm [bldpharm.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Bromo-N-methoxy-N-methylnicotinamide, a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural confirmation of this and similar molecules. This guide covers the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed experimental protocol, a table of predicted spectral data, and an in-depth interpretation to aid in the structural elucidation and quality control of this compound.

Introduction: The Role of Spectroscopic Analysis in Modern Chemistry

This compound, a Weinreb amide derivative of nicotinic acid, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure combines a 6-bromopyridine ring, which offers a site for further functionalization, and a Weinreb amide, which is a stable and versatile precursor for the synthesis of ketones and aldehydes.

The unambiguous confirmation of the structure and purity of such a molecule is paramount for the success of subsequent synthetic steps and the overall integrity of a research or development program. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the predicted spectroscopic data for this compound, providing a roadmap for its identification and analysis.

A Unified Workflow for Spectroscopic Characterization

The comprehensive analysis of a novel or synthesized compound like this compound follows a logical and systematic workflow. This process ensures that orthogonal data is collected to provide a complete and unambiguous structural assignment.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality NMR spectra for nicotinamide derivatives[1]:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving high resolution and sharp signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands), a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate signal representation.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Predicted ¹H NMR Spectrum

Note: The following data is predicted based on the analysis of similar structures and known substituent effects.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet (d) | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom and the carbonyl group. It is expected to be a doublet due to coupling with H-4. |

| ~8.0 | Doublet of Doublets (dd) | 1H | H-4 | The proton at position 4 is coupled to both H-2 and H-5, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent carbonyl group and the bromine atom. |

| ~7.6 | Doublet (d) | 1H | H-5 | The proton at position 5 is coupled to H-4 and is deshielded by the adjacent bromine atom. |

| ~3.8 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are in a relatively shielded environment and appear as a singlet. |

| ~3.4 | Singlet (s) | 3H | -NCH₃ | The N-methyl protons are also in a shielded environment and appear as a singlet. |

Predicted ¹³C NMR Spectrum

Note: The following data is predicted based on typical chemical shift ranges for pyridine and amide carbons[2][3][4][5].

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the Weinreb amide is expected in this region. |

| ~152 | C-2 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded. |

| ~145 | C-6 | The carbon bearing the bromine atom is deshielded due to the inductive effect of the halogen. |

| ~140 | C-4 | Aromatic carbon deshielded by the adjacent carbonyl group. |

| ~125 | C-5 | Aromatic carbon deshielded by the adjacent bromine atom. |

| ~120 | C-3 | The carbon to which the amide group is attached. |

| ~62 | -OCH₃ | The methoxy carbon is typically found in this region. |

| ~34 | -NCH₃ | The N-methyl carbon is generally observed in this upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) and gently pressed to form a thin film.

-

KBr Pellet (for solids): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet using a hydraulic press.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest, and the solution is placed in an IR cell.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

-

The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Predicted IR Absorption Bands

Note: The following data is predicted based on characteristic group frequencies for amides and aromatic compounds[6][7][8][9].

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring) |

| 2970 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃, -NCH₃) |

| 1680 - 1650 | Strong | C=O stretching (Weinreb amide) |

| 1600 - 1550 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1450 - 1350 | Medium | C-H bending (-OCH₃, -NCH₃) |

| ~1100 | Medium to Strong | C-O stretching (-OCH₃) |

| ~1050 | Medium | C-Br stretching |

The most prominent and diagnostic peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the Weinreb amide, appearing around 1680-1650 cm⁻¹[7]. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching vibrations would confirm the pyridine moiety.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation pattern.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion of a dilute solution or through a chromatographic inlet like GC-MS or LC-MS.

-

Ionization: The molecules are ionized. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

Note: The following data is predicted. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

| Predicted m/z | Ion |

| 244/246 | [M]⁺ (Molecular Ion) |

| 185/187 | [M - CON(OCH₃)CH₃]⁺ |

| 157/159 | [M - CON(OCH₃)CH₃ - CO]⁺ |

| 60 | [CON(OCH₃)CH₃]⁺ |

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group and fragmentation of the pyridine ring[10][11][12][13].

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

The primary fragmentation would likely involve the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the 6-bromopyridinyl cation at m/z 185/187. Another significant fragmentation would be the formation of the [CON(OCH₃)CH₃]⁺ fragment at m/z 60.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds. It is imperative to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard in structural elucidation.

References

- Roberts, J. D. (1959). Nuclear Magnetic Resonance, Applications to Organic Chemistry. McGraw-Hill Book Co.

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-N-methoxy-3-methylpyridine-2-carboxamide. Retrieved from [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxynicotinamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Chemsrc. (2025). 6-Bromo-2-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-N-methyl-2-naphtamide. Retrieved from [Link]

-

PubChem. (n.d.). N'-Methylnicotinamide. Retrieved from [Link]

-

ResearchGate. (2025). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). N -Methoxy- N -Methylcyanoformamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. compoundchem.com [compoundchem.com]

- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

A Technical Guide to the Determination of Organic Solvent Solubility for 6-Bromo-N-methoxy-N-methylnicotinamide

Abstract

6-Bromo-N-methoxy-N-methylnicotinamide is a crucial Weinreb-Nahm amide intermediate, valued for its role in the precise synthesis of ketones in pharmaceutical and chemical research.[1][2] Its efficacy in synthetic protocols is profoundly influenced by its solubility in organic solvents, which governs reaction kinetics, purification efficiency, and overall process viability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. Recognizing the absence of extensive public solubility data, this document emphasizes robust, replicable methodologies. It details the theoretical underpinnings of solubility, a rationale for solvent selection, and a step-by-step protocol for quantitative solubility determination using High-Performance Liquid Chromatography (HPLC). The aim is to equip researchers with the expertise to generate reliable solubility data, enabling informed decisions in process development and optimization.

Introduction: The Critical Role of Solubility

This compound belongs to the class of Weinreb-Nahm amides, which are renowned for their ability to react with organometallic reagents to form a stable tetrahedral intermediate, thus preventing the common problem of over-addition and yielding ketones with high specificity.[1][3] The success of synthetic steps involving this reagent is contingent upon its dissolution in a suitable solvent system.

Poor solubility can lead to:

-

Reduced Reaction Rates: Heterogeneous reaction mixtures often exhibit slower kinetics and incomplete conversions.

-

Complicated Work-up and Purification: Undissolved material can interfere with extractions and chromatographic purification.

-

Inconsistent Process Scalability: Solubility issues can be exacerbated upon scale-up, leading to failed batches.

Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental prerequisite for developing efficient, reliable, and scalable chemical processes. This guide provides the necessary theoretical and practical tools to establish this critical parameter.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. The key properties of this compound to consider are:

-

Polarity: The presence of the pyridine ring, the bromo-substituent, and the N-methoxy-N-methylamide group imparts significant polarity.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the amide group can act as hydrogen bond acceptors.

-

Dispersion Forces: As with all molecules, van der Waals forces contribute to its interaction profile.

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

A solvent will effectively dissolve a solute if their respective Hansen parameters are similar.[6] While the specific HSP for this compound are not published, we can infer its characteristics to select a logical range of solvents for screening.

}

Figure 1. Intermolecular interactions guiding solvent selection.

Based on this analysis, a range of solvents should be selected for testing to probe these different interaction types.

Recommended Solvent Classes for Screening:

-

Alcohols: Methanol, Ethanol, Isopropanol (Protic, polar, hydrogen bonding)

-

Ketones: Acetone, Methyl Ethyl Ketone (Aprotic, polar)

-

Ethers: Tetrahydrofuran (THF), 2-Methyl-THF (Aprotic, moderately polar)

-

Esters: Ethyl Acetate (Aprotic, moderately polar)

-

Halogenated Solvents: Dichloromethane (DCM) (Aprotic, polar)

-

Amides: N,N-Dimethylformamide (DMF) (Aprotic, highly polar)

-

Nitriles: Acetonitrile (ACN) (Aprotic, polar)

-

Aromatics: Toluene (Nonpolar)

-

Alkanes: Heptane (Nonpolar)

Experimental Protocol: Thermodynamic Solubility Determination via HPLC

The "gold standard" for determining solubility is the shake-flask method, which measures the thermodynamic equilibrium solubility.[7] This involves generating a saturated solution and then quantifying the concentration of the dissolved solute, often by HPLC.[8][9] This method is highly accurate and reproducible.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The overall process involves creating a saturated solution, separating the dissolved portion from the excess solid, and quantifying the concentration against a calibration curve.

}

Figure 2. Step-by-step workflow for HPLC-based solubility measurement.

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

-

Weighing: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. An excess is confirmed by the presence of visible solid material at the end of the experiment.[10]

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the slurry for a sufficient time to reach equilibrium. A duration of 24 hours is standard, but shorter times may be validated if equilibrium is shown to be reached.[8][10]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

Part B: Sample Analysis by HPLC

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean autosampler vial. This step is critical to remove any fine particulates that could interfere with the HPLC analysis.

-

Dilution: Perform an accurate serial dilution of the filtered saturated solution with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.[11] The dilution factor must be recorded precisely.

-

Calibration Curve Preparation: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase. The expected concentration of the diluted sample should fall within the range of these standards.[12]

-

HPLC Analysis: Inject the prepared standards and the diluted sample(s) onto the HPLC system. A reverse-phase C18 column is typically a good starting point. The mobile phase and detection wavelength (e.g., 230-270 nm) should be optimized to achieve good peak shape and sensitivity.[13]

-

Quantification: Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the final solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, organized table. This allows for easy comparison between different solvents and facilitates the selection of the optimal solvent system for a given application.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent Name | Polarity Index | Quantitative Solubility (mg/mL) | Qualitative Observations |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | e.g., Colorless solution |

| Ethanol | 4.3 | [Experimental Value] | e.g., Colorless solution | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | [Experimental Value] | e.g., Colorless solution |

| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | e.g., Colorless solution | |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | e.g., Colorless solution | |

| Dichloromethane (DCM) | 3.1 | [Experimental Value] | e.g., Colorless solution | |

| Ethyl Acetate | 4.4 | [Experimental Value] | e.g., Colorless solution | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | e.g., Hazy, low solubility |

| Heptane | 0.1 | [Experimental Value] | e.g., Insoluble |

Note: Polarity Index values are approximate and for comparative purposes. The "Quantitative Solubility" column is intended to be populated with experimentally determined data.

Conclusion and Best Practices

Determining the solubility of key intermediates like this compound is a foundational step in robust process development. The HPLC-based shake-flask method described herein provides a reliable and accurate means of generating this crucial data.

Key Best Practices:

-

Ensure Purity: The purity of both the solute and the solvents must be high to ensure accurate measurements.[10]

-

Verify Equilibrium: For novel compounds, it may be necessary to confirm that 24 hours is sufficient for equilibration by testing at multiple time points (e.g., 24, 48, and 72 hours).

-

Control Temperature: Solubility is temperature-dependent. All steps of the equilibration must be performed at a precisely controlled temperature.[10]

-

Adhere to Standards: This methodology aligns with principles outlined in pharmaceutical development guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize thorough characterization of drug substances.[14][15]

By systematically applying this technical guide, researchers can de-risk their synthetic processes, improve reaction efficiency, and build a foundation for scalable and reproducible chemistry.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).

- Al-Ghorbani, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- YouTube. (2012). Introduction to Weinreb amides.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Weinreb Ketone Synthesis.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Hansen Solubility Parameters. (n.d.). Official Website.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Particle Analysis. (n.d.). ICH Q6A, Q8 & Q9 Compliance.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. youtube.com [youtube.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. paint.org [paint.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. particle.dk [particle.dk]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 6-Bromo-N-methoxy-N-methylnicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 6-Bromo-N-methoxy-N-methylnicotinamide. As a key building block in medicinal chemistry and drug discovery, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available data from safety data sheets of structurally similar compounds to provide a comprehensive, field-proven framework for its use.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative used in organic synthesis. Its precise identification and physical characteristics are foundational to its safe handling.

| Identifier | Value | Source |

| CAS Number | 149806-05-3 | [1] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Canonical SMILES | CN(C(=O)C1=CC=C(N=C1)Br)OC | |

| InChI Key | YWTGVFDGOFXIPM-UHFFFAOYSA-N |

| Property | Description | Source |

| Appearance | Solid form | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Solubility | Data not widely available; assume solubility in common organic solvents. |

Section 2: Hazard Identification and Toxicological Profile

Based on related structures, this compound is anticipated to present the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Basis |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [2] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [3] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3][4] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | [2] |

Summary of Potential Health Effects:

-

Eye Contact: Expected to cause serious and potentially damaging irritation.[3][4] Prompt and thorough rinsing is critical to mitigate injury.

-

Skin Contact: May cause skin irritation upon direct contact.[3] Prolonged exposure should be avoided, and contaminated clothing must be removed immediately.

-

Ingestion: Considered harmful if swallowed.[2] Do not induce vomiting; seek immediate medical attention.

-

Inhalation: Inhalation of dust may lead to respiratory tract irritation.[2] Handling should occur in a well-ventilated area to prevent airborne exposure.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach combining robust engineering controls with appropriate PPE.

Engineering Controls: The First Line of Defense The primary rationale for strong engineering controls is to minimize the potential for inhalation of airborne particulates and to contain any potential spills.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[2]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]

-

Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier PPE is essential to prevent direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5] For procedures with a higher risk of splashing, the use of a full-face shield over safety goggles is recommended.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.

-

Body Protection: A standard laboratory coat is required. For larger scale operations, chemically impervious aprons or suits may be necessary.

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if dust formation is unavoidable or in the event of a spill, a NIOSH-approved respirator for organic vapors and particulates should be used.[5]

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized protocol is crucial for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol:

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

-

Aliquotting the Compound:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. The causality here is to avoid creating dust clouds; slow, deliberate movements are key.

-

Securely close the primary stock container immediately after use.

-

-

Solution Preparation:

-

Add the solvent to the receiving flask first, then slowly add the weighed solid. This prevents the powder from puffing up and becoming airborne.

-

Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

-

-

Post-Handling:

Storage Requirements: Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is refrigerated at 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Emergency Procedures

A clear and practiced emergency plan is a critical component of laboratory safety.

First Aid Measures:

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

-

If on Skin: Immediately take off all contaminated clothing.[3] Rinse skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[3]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If you feel unwell, seek medical attention.[3]

-

If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor immediately.[2]

Spill Response Protocol: The response to a spill depends on its scale and location. The following decision tree provides a logical workflow for spill management.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Product: Unused material and residues should be disposed of in a designated hazardous waste container.[2] Disposal must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[3]

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Before disposal of the container, remove contents completely.[3]

Section 7: References

-

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Product Page . Kemix Pty Ltd. [Link]

-

Safety Data Sheet (for 6-Bromo-N-Methylnicotinamide) . Angene Chemical. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Weinreb Amides in Medicinal Chemistry

In the landscape of contemporary drug development, the efficient and controlled synthesis of molecular intermediates is paramount. Among the vast arsenal of synthetic tools available to the medicinal chemist, the Weinreb-Nahm amide holds a position of particular distinction. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust and versatile method for the synthesis of ketones and aldehydes, minimizing the common issue of over-addition often encountered with more reactive organometallic reagents.[1] The stability of the N-methoxy-N-methylamide moiety, attributed to the formation of a stable chelated tetrahedral intermediate, allows for precise and high-yield transformations, making it an invaluable tool in the construction of complex molecular architectures.

This guide provides a detailed technical overview of the synthesis of a specific and highly valuable Weinreb amide, 6-Bromo-N-methoxy-N-methylnicotinamide. This compound serves as a critical building block in the synthesis of a variety of pharmacologically active agents, leveraging the reactivity of the bromine substituent for further molecular elaboration through cross-coupling reactions, and the Weinreb amide for the introduction of diverse ketonic side chains. While a singular "discovery" paper for this specific molecule is not prominently documented in the scientific literature, its synthesis relies on well-established and reliable chemical principles. This guide will therefore present a representative and field-proven synthetic pathway, grounded in the foundational principles of organic chemistry, and provide the detailed, actionable insights required by researchers and drug development professionals.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use and characterization.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 149806-05-3 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Storage Conditions | Store in a cool, dry place, sealed from moisture. Recommended 2-8°C storage for long-term stability.[2] |

Characterization data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]

Synthetic Pathway Overview: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing from the commercially available starting material, 6-bromonicotinic acid. The logical flow of this synthesis is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of 6-bromonicotinic acid is converted into a more reactive acyl chloride. This is a crucial activation step to facilitate the subsequent amidation.

-

Weinreb Amide Formation: The resulting 6-bromonicotinoyl chloride is then coupled with N,O-dimethylhydroxylamine hydrochloride to yield the final product.

This synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. These protocols are based on established and reliable methodologies for acyl chloride and Weinreb amide formation.

Part 1: Synthesis of the Starting Material, 6-Bromonicotinic Acid

While 6-bromonicotinic acid is commercially available, understanding its synthesis provides valuable context. A common laboratory preparation involves the oxidation of 2-bromo-5-methylpyridine.

Protocol 1: Synthesis of 6-Bromonicotinic Acid

-

Materials: 2-bromo-5-methylpyridine, potassium permanganate, Aliquat 336 (phase transfer catalyst), water, 48% hydrobromic acid, diatomaceous earth.

-

Procedure:

-

Dissolve 2-bromo-5-methylpyridine (100 g, 0.58 mol) in 1 L of water in a suitable reaction vessel.

-

Add a catalytic amount of Aliquat 336 (e.g., 2 mL).

-

Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

-

Slowly and cautiously add potassium permanganate (251 g, 1.59 mol) portion-wise over a period of 1-2 hours. The reaction is exothermic.

-

After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.

-

While hot, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Combine the filtrates and concentrate under reduced pressure to approximately half the original volume.

-

Cool the concentrated solution in an ice bath and acidify to a low pH (e.g., pH 2-3) with 48% hydrobromic acid.

-

A white precipitate of 6-bromonicotinic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

-

Part 2: Synthesis of this compound

This section details the core synthesis of the target compound from 6-bromonicotinic acid.

Protocol 2: Synthesis of 6-Bromonicotinoyl Chloride

-

Materials: 6-bromonicotinic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinic acid (1.0 equivalent).

-

Suspend the acid in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (approx. 40°C) until the reaction is complete (typically 1-3 hours). The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-bromonicotinoyl chloride is often used directly in the next step without further purification.

-

Protocol 3: Synthesis of this compound

-

Materials: Crude 6-bromonicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine or triethylamine (Et₃N), anhydrous dichloromethane (DCM).

-

Procedure:

-

In a separate dry flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a base such as pyridine or triethylamine (2.2-2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0°C.

-

Dissolve the crude 6-bromonicotinoyl chloride from the previous step in anhydrous DCM.

-

Add the solution of the acyl chloride dropwise to the cold suspension of the free amine.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Causality and Self-Validation in the Protocol

-

Choice of Chlorinating Agent: Thionyl chloride is a practical choice for this conversion as its byproducts (HCl and SO₂) are gaseous and easily removed. Oxalyl chloride is a milder alternative that can be used for more sensitive substrates.

-

Use of a Base in Amidation: A base like pyridine or triethylamine is essential in the second step for two reasons: it neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine to generate the nucleophilic free amine, and it scavenges the HCl generated during the reaction.

-

Temperature Control: The initial cooling to 0°C during the addition of the acyl chloride helps to control the exothermic reaction and prevent potential side reactions.

-

Aqueous Workup: The series of aqueous washes is critical for removing the base, any unreacted starting materials, and salts, leading to a cleaner crude product before final purification.

Conclusion and Future Outlook

The synthesis of this compound presented herein represents a reliable and scalable method for producing this key synthetic intermediate. The robustness of the Weinreb amide formation, coupled with the versatility of the bromopyridine scaffold, ensures its continued relevance in the field of medicinal chemistry. As the demand for novel therapeutics with increasingly complex molecular architectures grows, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and successful drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable compound in their ongoing research endeavors.

References

- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

PrepChem. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 6311-35-9, 6-Bromonicotinic acid. Retrieved January 17, 2026, from [Link]

Sources

The Brominated Nicotinamide Blueprint: A Technical Guide to Unlocking Novel Research Applications

Abstract

The nicotinamide scaffold, a cornerstone of cellular metabolism as a component of the vital coenzyme NAD+, has long been a focal point for researchers in biochemistry and drug discovery. The strategic introduction of a bromine atom onto the pyridine ring of nicotinamide imparts unique physicochemical properties, transforming this ubiquitous biological molecule into a versatile tool for scientific investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of brominated nicotinamides. Moving beyond a simple catalog of derivatives, this guide delves into the causality behind their utility, offering field-proven insights into their application as enzyme inhibitors, chemical probes, and foundational building blocks for novel therapeutics. Detailed experimental protocols, data presentation, and visual diagrams are provided to empower researchers to harness the full potential of these valuable chemical entities.

Introduction: The Strategic Advantage of Bromination

The introduction of a bromine atom onto the nicotinamide ring is not a trivial modification. This halogenation significantly alters the electronic and steric properties of the molecule, leading to several key advantages for research applications:

-

Enhanced Binding Affinity and Selectivity: The electronegativity and size of the bromine atom can lead to favorable interactions, such as halogen bonding, within the active sites of target enzymes. This can translate to increased potency and, critically, improved selectivity for specific enzyme isoforms.

-

Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond, leading to a longer biological half-life for brominated compounds. This is a crucial property for in vivo studies and drug development.

-

Versatile Chemical Handle: The bromine atom serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse libraries of nicotinamide derivatives for structure-activity relationship (SAR) studies.[1]

-

Probing Molecular Interactions: The unique properties of bromine make it a useful feature in chemical probes designed to study ligand-protein interactions, including photoaffinity labeling.

This guide will explore the practical applications of these advantages in the context of key enzyme families and research methodologies.

Targeting NAD+-Dependent Enzymes: A Tale of Two Families

Nicotinamide adenine dinucleotide (NAD+) is a critical cofactor for a vast array of enzymes involved in cellular metabolism, DNA repair, and signaling.[2] Brominated nicotinamides have emerged as powerful tools for dissecting the function of two major classes of NAD+-dependent enzymes: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.

PARP Inhibitors: Exploiting the Nicotinamide Mimicry

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for DNA repair.[3] PARP inhibitors have gained significant traction as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways.[4] The mechanism of action of many PARP inhibitors relies on their structural mimicry of the nicotinamide moiety of NAD+.[3] These inhibitors bind to the catalytic domain of PARP, competing with NAD+ and preventing the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair proteins.[3][5]

The incorporation of a bromine atom into the nicotinamide scaffold of a PARP inhibitor can significantly influence its potency and selectivity. The bromine can form specific interactions within the nicotinamide-binding pocket of the PARP enzyme, enhancing binding affinity.

The following workflow outlines a typical process for identifying and characterizing novel brominated nicotinamide-based PARP inhibitors.

Caption: Workflow for the discovery of brominated nicotinamide PARP inhibitors.

This protocol describes a common colorimetric assay to measure the activity of PARP1 and the inhibitory potential of test compounds like brominated nicotinamides.[1]

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (H1)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate

-

Plate reader